1-Benzyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
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Overview
Description
The compound “1-Benzyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of various human diseases . The pyrrolidine ring’s saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolidine ring attached to a benzyl group and a but-2-yn-1-yl group . The pyrrolidine ring is a significant feature due to the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Chemical Complexation and Molecular Interaction
Studies have explored the complexation behaviors and molecular interactions of urea derivatives, highlighting the significance of urea in forming hydrogen-bonded complexes and its role in chemical associations. For instance, research has shown that urea derivatives can form stable complexes through hydrogen bonding, which is crucial for understanding their chemical and biological interactions (B. Ośmiałowski et al., 2013; Michael B. Tait et al., 2015).
Catalysis in Water
A remarkable application of urea-functionalized materials is in catalysis, particularly in aqueous environments. A study demonstrated how urea-functionalized self-assembled molecular prisms can act as effective catalysts for reactions in water, offering insights into the development of heterogeneous catalysis (Prodip Howlader et al., 2016).
Anion Complexation Chemistry
Urea derivatives have been identified as potent neutral anion receptors, with their complexation chemistry extensively studied. This includes applications in sensing and binding of anions, demonstrating the versatility of urea-based compounds in creating sensitive and selective receptors (P. Dydio et al., 2011).
Synthesis and Characterization
The synthetic versatility of urea derivatives allows for the creation of a wide range of compounds with potential pharmacological applications. Research into the synthesis and characterization of these compounds lays the groundwork for developing new drugs and therapeutic agents (R. Gaudreault et al., 1988; Zecheng Chen et al., 2010).
Molecular Electronics and Conducting Polymers
Urea derivatives are utilized in the synthesis of conducting polymers, offering a pathway to novel materials with applications in molecular electronics and optoelectronics. This research area explores the electrical properties of polymers derived from urea and related compounds, indicating their potential in advanced technological applications (G. Sotzing et al., 1996).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence biological activity .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to lead to a different biological profile of drug candidates due to the different binding modes to enantioselective proteins .
Action Environment
The structure of the pyrrolidine ring and its derivatives can be influenced by steric factors, which can affect biological activity .
Properties
IUPAC Name |
1-benzyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(18-14-15-8-2-1-3-9-15)17-10-4-5-11-19-12-6-7-13-19/h1-3,8-9H,6-7,10-14H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEFHKCNKLURLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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